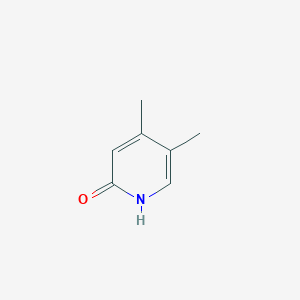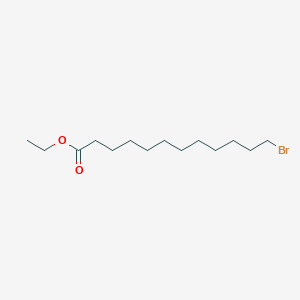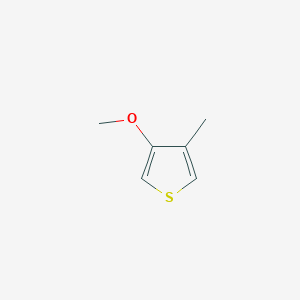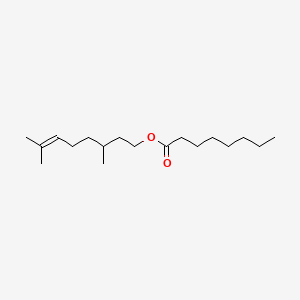
Citronellyl octanoate
Vue d'ensemble
Description
Citronellyl octanoate, also known as 3,7-Dimethyloct-6-en-1-yl octanoate, is a chemical compound with the molecular formula C18H34O2 . It is a derivative of citronellol, a natural acyclic monoterpene that is a major component in the mixture of terpenoid chemical compounds that give citronella oil its distinctive lemon scent .
Molecular Structure Analysis
The Citronellyl octanoate molecule contains a total of 53 bond(s). There are 19 non-H bond(s), 2 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), and 1 ester(s) (aliphatic) .Applications De Recherche Scientifique
Olfactory Impact in Rose Essential Oil
Research by Xiao et al. (2019) investigates the role of various esters, including citronellyl acetate, in the perception of floral aroma in rose essential oil. This study provides insights into how citronellyl-related compounds contribute to the overall aroma, particularly in rose essential oils (Xiao et al., 2019).
Application in Bioconversions
A study by Oda et al. (2019) discusses the use of citronellyl-related compounds in biotransformation processes. Specifically, the research describes the transformation of citronellol to citronellyl acetate using an actinomycete and yeasts in a modified interface cultivation system (Oda et al., 2019).
Polyester Accumulation in Bacteria
Steinbüchel and Wiese (1992) identified a citronellol-utilizing bacterium that accumulates polyester from various carbon sources, highlighting the potential of citronellyl derivatives in biopolymer production (Steinbüchel & Wiese, 1992).
Synthesis of Citronellyl Laurate Ester
Serri et al. (2006) conducted a study on the synthesis of citronellyl laurate using immobilized Candida rugosa lipase, showcasing the application of citronellyl derivatives in the production of esters for various purposes (Serri et al., 2006).
Influence on Liquid Crystalline Properties
Research by Orzeszko et al. (2003) examines how chiral compounds like citronellyl bromide affect the properties of liquid crystals, potentially useful in materials science and display technologies (Orzeszko et al., 2003).
Role in Chemo-enzymatic Epoxidation
Silva and Nascimento (2013) discuss the use of citronellol in chemo-enzymatic epoxidation, a process relevant for synthesizing materials like fragrances and flavoring agents (Silva & Nascimento, 2013).
Propriétés
IUPAC Name |
3,7-dimethyloct-6-enyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,17H,5-10,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBWSCQYUJLRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335786 | |
| Record name | Citronellyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citronellyl octanoate | |
CAS RN |
72934-05-5 | |
| Record name | Citronellyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B3056546.png)
![N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3056547.png)
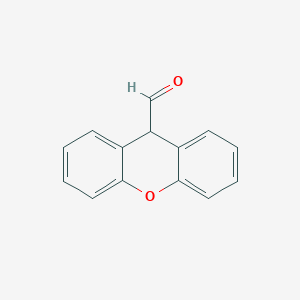
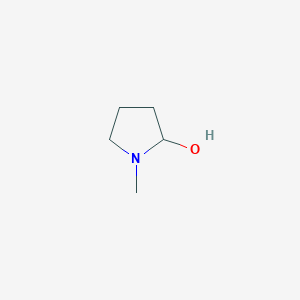


![Ethanone, 1-[4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B3056554.png)

